molecular formula C6H14ClNO2S B1652718 Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride CAS No. 1596-47-0

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride

Cat. No.: B1652718
CAS No.: 1596-47-0
M. Wt: 199.7 g/mol
InChI Key: IFBVUZIZESHHIC-UHFFFAOYSA-N
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Description

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H13NO2SCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride typically involves the reduction of thiophene derivatives followed by amination and sulfonation reactions. One common method involves the following steps:

    Reduction of Thiophene: Thiophene is reduced to tetrahydrothiophene using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Amination: The tetrahydrothiophene is then reacted with ethylamine to introduce the amine group.

    Sulfonation: The resulting amine derivative is oxidized to form the sulfone group, resulting in Tetrahydro-3-thiophenethylamine 1,1-dioxide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

  • Use of continuous flow reactors for hydrogenation and amination steps to enhance efficiency.
  • Implementation of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The sulfone group is particularly important for its binding affinity and specificity. Pathways involved include:

    Enzyme Inhibition: The compound inhibits enzymes by forming stable complexes with their active sites.

    Signal Transduction: It may modulate signal transduction pathways by interacting with key proteins.

Comparison with Similar Compounds

Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride can be compared with other thiophene derivatives such as:

    Tetrahydrothiophene 1,1-dioxide: Lacks the amine group, making it less versatile in chemical reactions.

    Thiophene 1,1-dioxide: More reactive but less stable compared to the tetrahydro derivative.

    Tetrahydro-3-thiophenamine 1,1-dioxide: Similar structure but without the hydrochloride salt, affecting its solubility and reactivity.

The unique combination of the amine and sulfone groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c7-3-1-6-2-4-10(8,9)5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBVUZIZESHHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936133
Record name 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596-47-0
Record name 3-Thiophenethylamine, tetrahydro-, 1,1-dioxide, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
Reactant of Route 2
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
Reactant of Route 3
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
Reactant of Route 4
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
Reactant of Route 5
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
Reactant of Route 6
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride

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